![molecular formula C17H18N4O2 B5536009 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide often involves complex reactions that introduce the benzotriazole moiety, a functional group known for its role in medicinal chemistry. For instance, derivatives of benzotriazole have been synthesized to explore their biological activities, such as acting as central nervous system agents or potential antibacterial and antifungal agents (Mokrosz et al., 1994); (Zala, Dave, & Undavia, 2015). These synthetic efforts highlight the versatility of the benzotriazole core in accessing a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is crucial for their biological activity. Studies on related compounds have employed X-ray crystallography to elucidate their structures, providing insight into their conformation and potential interactions with biological targets (Al-Hourani et al., 2016). Such structural analyses are foundational in understanding how these compounds might interact with enzymes or receptors within the body, influencing their pharmacological profiles.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds structurally related to N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide have shown significant antimicrobial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, comparable to standard agents such as Ampicillin and Flucanazole (Helal et al., 2013).
Antioxidant and Anticancer Activities
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds structurally similar to the query compound, displayed notable antioxidant activity. Some derivatives were found to be significantly more potent than ascorbic acid in scavenging free radicals. Additionally, these compounds demonstrated anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Environmental Impact and UV Filter Applications
- Research into benzotriazole and benzophenone derivatives, which are structurally related to the query compound, has revealed their presence in environmental samples such as sediment and sewage sludge. These compounds are widely used as UV filters in cosmetics and as corrosion inhibitors, raising concerns about their environmental impact and estrogenic activity (Zhang et al., 2011).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-4-17(22)18-14-10-16-15(9-11(14)2)19-21(20-16)12-5-7-13(23-3)8-6-12/h5-10H,4H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMZDVKPYPICNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-propionamide |
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